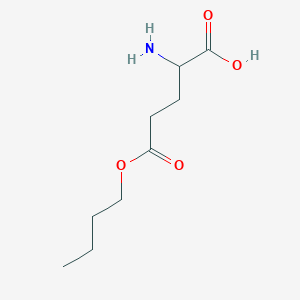![molecular formula C22H17BrFN3O3S B11998921 [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 767307-86-8](/img/structure/B11998921.png)
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating member of the chemical world. Its systematic name is [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate . Let’s break it down:
Structure: It consists of a 3-bromobenzoate core with a substituted phenyl group attached via a hydrazone linkage. The presence of the carbamothioylhydrazinylidene moiety adds an intriguing twist to its reactivity.
Méthodes De Préparation
Synthetic Routes::
Hydrazone Formation: Start by reacting 4-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate. Then, treat this intermediate with 3-bromobenzoic acid in the presence of a base (such as triethylamine) to yield the target compound.
Direct Condensation: Alternatively, you can directly condense 4-fluorobenzoyl hydrazine with 3-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production:: The industrial synthesis typically involves the second method due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Reactivity: This compound undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include benzoic acids, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its unique structure.
- Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other hydrazone derivatives, such as [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate.
Uniqueness: Its combination of a hydrazone linkage, fluorine substitution, and bromine substitution sets it apart.
Propriétés
Numéro CAS |
767307-86-8 |
|---|---|
Formule moléculaire |
C22H17BrFN3O3S |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrFN3O3S/c1-29-20-11-14(13-25-27-22(31)26-18-8-6-17(24)7-9-18)5-10-19(20)30-21(28)15-3-2-4-16(23)12-15/h2-13H,1H3,(H2,26,27,31)/b25-13+ |
Clé InChI |
OWOKTPCUASTHJL-DHRITJCHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
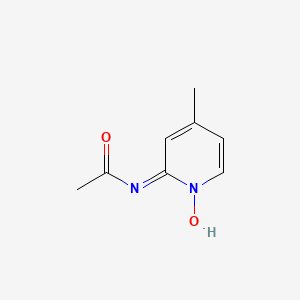
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
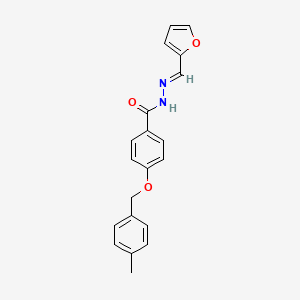
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
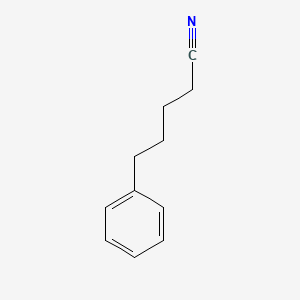

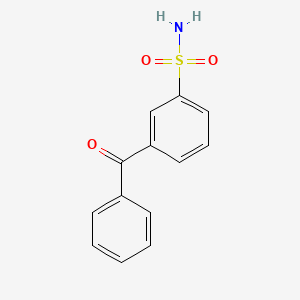
![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
